

Application Note: Dichlorphenamide Disodium in Primary Neuronal Cell Culture

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Compound of Interest

Compound Name: *Dichlorphenamide (disodium)*

Cat. No.: *B12406922*

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Abstract & Core Rationale

Dichlorphenamide (DCP) is a potent, orally active carbonic anhydrase inhibitor (CAI), historically utilized for glaucoma and periodic paralysis.[1] In the context of primary neuronal culture, DCP serves as a critical tool for modulating intracellular pH (

), buffering extracellular transients, and investigating bicarbonate-driven GABAergic excitation.
[1]

While commercial vendors typically supply Dichlorphenamide as a free acid (poorly water-soluble), this protocol focuses on the Disodium Salt form (DCP-2Na).[1] The disodium form is preferred for sensitive primary neuronal assays because it allows for high-concentration aqueous stock solutions, eliminating the need for neurotoxic organic cosolvents like DMSO or Ethanol in the final culture medium.

Key Mechanistic Applications:

- Neuroprotection: Mitigation of ischemia/reperfusion injury via pH stabilization.[1]

- Excitability Modulation: Dampening of bicarbonate-dependent depolarization in GABAergic signaling.[\[1\]](#)
- Metabolic Assays: Interrogation of lactate transport and oxidative stress resilience.

Chemical Formulation & Stock Preparation[\[1\]\[2\]\[3\]](#) [\[4\]\[5\]\[6\]](#)

Critical Note: Most commercial sources supply Dichlorphenamide (CAS: 120-97-8) as a free acid.[\[1\]](#) To generate the Dichlorphenamide Disodium species for aqueous solubility, a specific molar neutralization protocol is required.[\[1\]](#)

Reagents[\[1\]\[2\]\[3\]\[4\]\[5\]\[7\]](#)

- Dichlorphenamide (Free Acid): MW = 305.16 g/mol .[\[1\]\[2\]\[3\]](#)
- Sodium Hydroxide (NaOH): 1.0 N Standard Solution.[\[1\]](#)
- Vehicle: Sterile, deionized water (Milli-Q) or 0.1 M Phosphate Buffer (pH 7.4).[\[1\]](#)

Preparation of 100 mM Dichlorphenamide Disodium Stock

The disulfonamide structure of DCP contains two acidic protons (and

). Complete solubilization requires 2 molar equivalents of base.[\[1\]](#)

- Weighing: Weigh 30.52 mg of Dichlorphenamide free acid into a sterile 1.5 mL microcentrifuge tube.
- Neutralization (Salt Formation):
 - Add 200 μ L of 1.0 N NaOH. (This provides exactly 2 equivalents of to form the disodium salt).
 - Vortex gently until the powder is fully dissolved and the solution is clear.

- Dilution: Add 800 μ L of sterile Milli-Q water to bring the final volume to 1.0 mL.
- Final Concentration: 100 mM DCP-2Na.
- pH Check: The pH of this stock will be alkaline (~pH 9-10). Do not adjust the pH of the concentrated stock, as precipitation may occur. The small volume added to culture media (1:1000 dilution) will be buffered by the media's HEPES/Bicarbonate system.
- Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 3 months.

Primary Neuronal Culture Application Protocol

Cell Model Context

This protocol is optimized for E18 Rat Cortical/Hippocampal Neurons maintained in Neurobasal Plus/B27 Plus media.^[1]

Dose-Response & Toxicity Profiling

Before functional assays, a safety window must be established.^[1] DCP is generally less toxic than other sulfonamides, but high doses can disrupt homeostatic pH.^[1]

Experimental Setup:

- DIV (Days in Vitro): 10–14 (Mature synaptic networks).
- Plating Density: 30,000 cells/cm² (96-well plate).^[1]

Dosing Table:

Group	Stock Conc.[1] [4][5][2]	Dilution Factor	Final Conc.	Purpose
Vehicle	Water	1:1000	0 μ M	Baseline Control
Low Dose	1 mM	1:1000	1 μ M	Specific CA Isoform targeting
Mid Dose	10 mM	1:1000	10 μ M	Standard Efficacy Dose
High Dose	100 mM	1:1000	100 μ M	Max Inhibition / Potential Toxicity

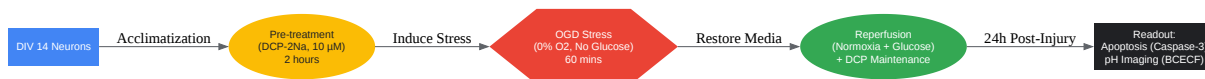
Procedure:

- Dilute the 100 mM DCP-2Na stock into pre-warmed () Neurobasal media to create working solutions.
- pH Balancing: Ensure the working solution pH is 7.4. If the stock made the media too alkaline, adjust carefully with dilute HCl before adding to cells.
- Replace 10% of the well volume with the drug solution.
- Incubate for 24–48 hours.
- Readout: LDH Release Assay (membrane integrity) or Calcein-AM (viability).[1]

Functional Assay: Neuroprotection Against Ischemia (OGD)

DCP protects neurons by preventing intracellular acidification and reducing cytotoxic edema during Oxygen-Glucose Deprivation (OGD).[1]

Workflow Diagram (Graphviz)[1]



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Caption: Experimental workflow for assessing Dichlorphenamide neuroprotection in an Oxygen-Glucose Deprivation (OGD) model.

Detailed Protocol

- Pre-Treatment: Add 10 μM DCP-2Na to the culture media 2 hours prior to OGD.[1] This allows CA inhibition to stabilize the intracellular bicarbonate pool.
- OGD Phase: Wash cells with glucose-free OGD buffer (bubbled with 95%
/5%
) . The OGD buffer should also contain 10 μM DCP-2Na to maintain inhibition during stress.
[1]
- Hypoxia: Place cells in a hypoxia chamber (
) for 60 minutes.
- Reperfusion: Remove OGD buffer, replace with conditioned Neurobasal media (containing glucose and 10 μM DCP-2Na).
- Analysis: Assess neuronal survival 24 hours post-reperfusion using MAP2 staining (dendritic integrity).

Mechanistic Insight: The Bicarbonate Shunt

Understanding why DCP works is vital for interpreting data.[1] In neurons, Carbonic Anhydrase catalyzes the hydration of

to

and

.[\[6\]](#)[\[7\]](#)

- Under Ischemia: Acidosis occurs.[\[1\]](#) CA activity accelerates proton production.[\[1\]](#) DCP inhibits this, slowing acidification.[\[1\]](#)

- GABAergic Signaling:

receptors conduct both

and

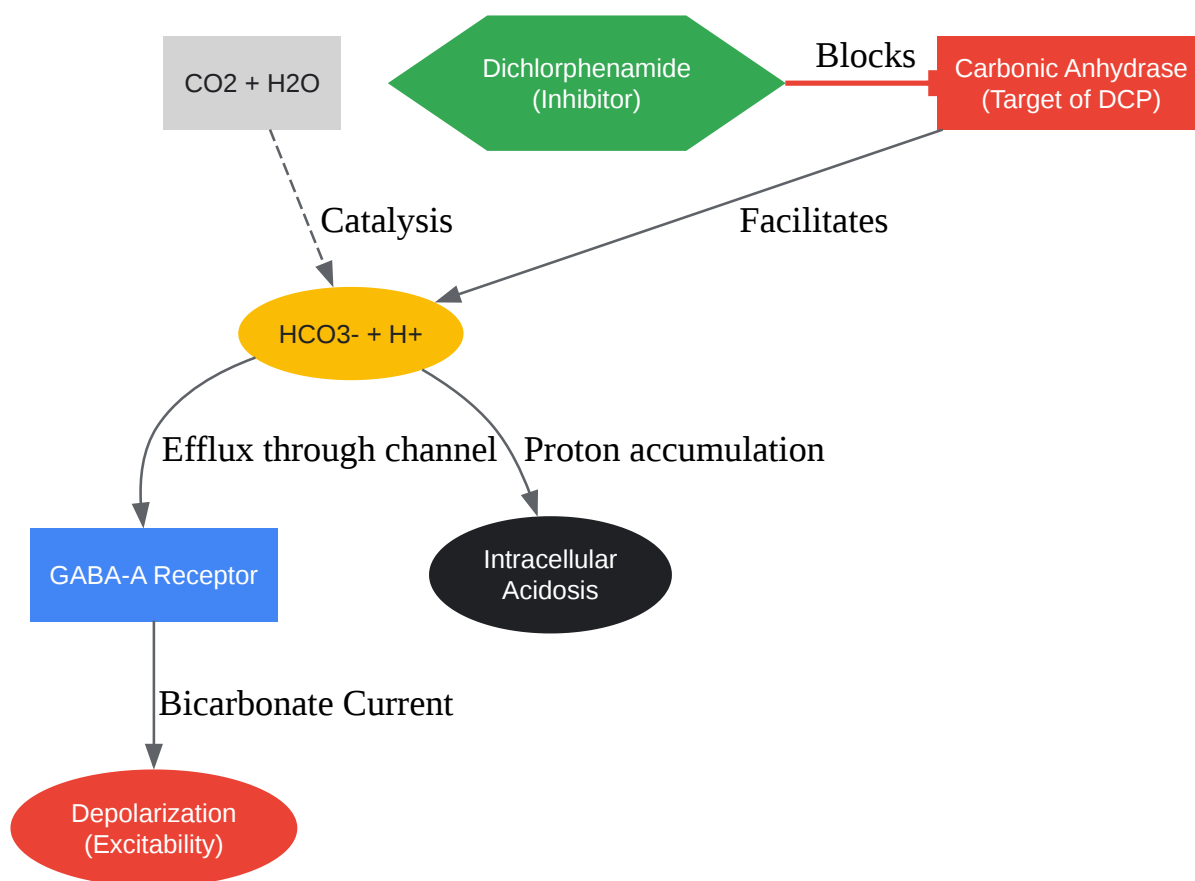
.[\[1\]](#) In mature neurons,

is hyperpolarizing, but

is depolarizing.[\[1\]](#) CA inhibition reduces the intracellular replenishment of

, thereby reducing the depolarizing component of GABA responses (reducing excitability).

Mechanism Diagram (Graphviz)[\[1\]](#)



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Caption: Mechanism of Action: DCP inhibits CA, reducing bicarbonate availability for GABA-A efflux and mitigating acidosis-driven injury.[1]

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